hCYP1B1-IN-1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

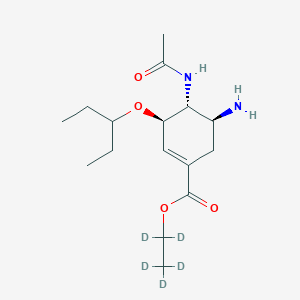

hCYP1B1-IN-1, also known as compound B18, is a potent and selective inhibitor of human cytochrome P450 1B1 (hCYP1B1) with an IC50 value of 3.6 nM . It also acts as an antagonist of the aryl hydrocarbon receptor . This compound exhibits favorable metabolic stability and good cell permeability, making it a valuable tool in scientific research .

Métodos De Preparación

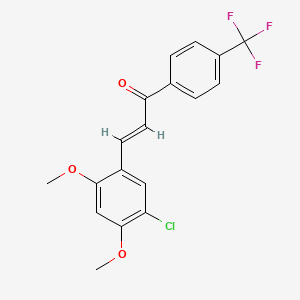

The synthesis of hCYP1B1-IN-1 involves the design and synthesis of chalcone derivatives. Specifically, 4’-trifluoromethylchalcones have been identified as novel, potent, and selective hCYP1B1 inhibitors .

Análisis De Reacciones Químicas

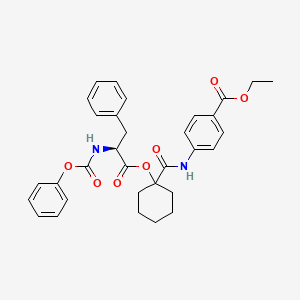

hCYP1B1-IN-1 undergoes various chemical reactions, including competitive inhibition of hCYP1B1 . The compound binds tightly to the catalytic cavity of hCYP1B1 through hydrophobic and hydrogen-bonding interactions . Common reagents used in these reactions include trifluoromethylchalcones and other chalcone derivatives . The major products formed from these reactions are the inhibited forms of hCYP1B1, which exhibit reduced enzymatic activity .

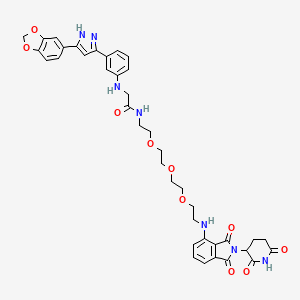

Aplicaciones Científicas De Investigación

hCYP1B1-IN-1 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of cytochrome P450 enzymes and their role in metabolizing various substrates . In biology and medicine, this compound is valuable for investigating the role of hCYP1B1 in cancer progression, particularly in breast and lung cancers . The compound has been shown to inhibit the migration of MCF-7 breast cancer cells, making it a potential therapeutic agent . Additionally, this compound is used in studies related to the aryl hydrocarbon receptor and its involvement in various biological processes .

Mecanismo De Acción

hCYP1B1-IN-1 exerts its effects by competitively inhibiting hCYP1B1 . The compound binds to the catalytic cavity of hCYP1B1, preventing the enzyme from metabolizing its substrates . This inhibition is achieved through hydrophobic and hydrogen-bonding interactions . The molecular targets of this compound include the hCYP1B1 enzyme and the aryl hydrocarbon receptor . The pathways involved in its mechanism of action include the inhibition of cytochrome P450-mediated oxidation reactions and the modulation of aryl hydrocarbon receptor signaling .

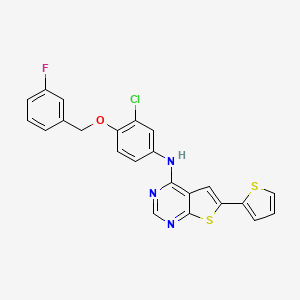

Comparación Con Compuestos Similares

hCYP1B1-IN-1 is unique in its high potency and selectivity for hCYP1B1 inhibition without concomitant activation of the aryl hydrocarbon receptor . Similar compounds include other chalcone derivatives such as 4’-trifluoromethylchalcone and its analogs . These compounds also exhibit inhibitory effects on hCYP1B1 but may differ in their selectivity and metabolic stability . Other cytochrome P450 inhibitors, such as α-naphthoflavone, also share similarities with this compound but may have different target specificities and mechanisms of action .

Propiedades

Fórmula molecular |

C18H14ClF3O3 |

|---|---|

Peso molecular |

370.7 g/mol |

Nombre IUPAC |

(E)-3-(5-chloro-2,4-dimethoxyphenyl)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one |

InChI |

InChI=1S/C18H14ClF3O3/c1-24-16-10-17(25-2)14(19)9-12(16)5-8-15(23)11-3-6-13(7-4-11)18(20,21)22/h3-10H,1-2H3/b8-5+ |

Clave InChI |

GZKKJKLQMUSIDJ-VMPITWQZSA-N |

SMILES isomérico |

COC1=CC(=C(C=C1/C=C/C(=O)C2=CC=C(C=C2)C(F)(F)F)Cl)OC |

SMILES canónico |

COC1=CC(=C(C=C1C=CC(=O)C2=CC=C(C=C2)C(F)(F)F)Cl)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(6-Ethoxynaphthalen-2-Yl)-1-(Propan-2-Yl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B12394711.png)

![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-N-(naphthalen-2-ylmethyl)-2,4-dioxopyrimidine-5-carboxamide](/img/structure/B12394724.png)